(5-Cyclopropyl-1,3-oxazol-4-yl)methanol
Description
(5-Cyclopropyl-1,3-oxazol-4-yl)methanol is a 5-membered heterocyclic compound belonging to the oxazole family. Its molecular formula is C₇H₉NO₂ (molecular weight: 139.15 g/mol), featuring a cyclopropyl substituent at position 5 and a hydroxymethyl group (-CH₂OH) at position 4 of the oxazole ring . This compound is commercially available in varying quantities (e.g., 100 mg to 10 g) at premium prices, reflecting its specialized applications in pharmaceutical or agrochemical research .
Properties
IUPAC Name |
(5-cyclopropyl-1,3-oxazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-3-6-7(5-1-2-5)10-4-8-6/h4-5,9H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOYGFGCOYOZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1511146-38-5 | |
| Record name | (5-cyclopropyl-1,3-oxazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-1,3-oxazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with glyoxal in the presence of a base to form the oxazole ring, followed by reduction to introduce the methanol group. The reaction conditions often require careful temperature control and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropyl-1,3-oxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopropyl-1,3-oxazol-4-yl)formaldehyde or (5-Cyclopropyl-1,3-oxazol-4-yl)carboxylic acid.
Reduction: Various reduced oxazole derivatives.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
(5-Cyclopropyl-1,3-oxazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Cyclopropyl-1,3-oxazol-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between (5-Cyclopropyl-1,3-oxazol-4-yl)methanol and its closest analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | CAS Number | Key Features |
|---|---|---|---|---|---|
| This compound | C₇H₉NO₂ | 139.15 | Cyclopropyl (5), -CH₂OH (4) | 1511146-38-5 | High steric strain; polar hydroxymethyl |
| (5-Isopropyl-1,3-oxazol-4-yl)methanol | C₇H₁₁NO₂ | 141.17 | Isopropyl (5), -CH₂OH (4) | 1210700-52-9 | Less strained; branched alkyl group |
| (2-Isopropyl-1,3-oxazol-4-yl)methanol | C₇H₁₁NO₂ | 141.17 | Isopropyl (2), -CH₂OH (4) | 162740-03-6 | Substituent position alters electronic effects |
| 5-(Chloromethyl)-4-methyloxazole | C₅H₆ClNO | 131.56 | -CH₂Cl (5), -CH₃ (4) | 45515-22-8 | Electrophilic chloromethyl group |
Key Observations:
Substituent position (e.g., 2- vs. 5-isopropyl) alters electronic distribution, affecting dipole moments and interactions with biological targets .
Polarity and Solubility: The hydroxymethyl group in the target compound enhances hydrophilicity compared to non-polar substituents like chloromethyl (-CH₂Cl) or methyl (-CH₃) groups . Chloromethyl analogs (e.g., 5-(Chloromethyl)-4-methyloxazole) exhibit higher electrophilicity, making them reactive intermediates in synthetic chemistry .
Biological Activity
(5-Cyclopropyl-1,3-oxazol-4-yl)methanol is a synthetic compound that has gained attention for its potential biological activities. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an oxazole ring with a cyclopropyl group and a hydroxymethyl moiety. Its molecular formula is with a molecular weight of 139.16 g/mol. The structural characteristics contribute to its reactivity and interactions with biological systems.
| Property | Description |
|---|---|
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.16 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxazole ring can modulate enzyme activity or receptor interactions, influencing various biochemical pathways. The cyclopropyl group enhances binding affinity, while the methanol moiety participates in hydrogen bonding, further influencing bioactivity .
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Minimum inhibitory concentration (MIC) values for these bacteria were found to be comparable to established antibiotics .
2. Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The mechanism appears to involve modulation of signaling pathways related to cell proliferation and survival .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound, researchers conducted assays against a panel of bacterial strains. The results indicated:
| Bacterial Strain | MIC (µg/mL) | Comparison with Antibiotics |
|---|---|---|
| Staphylococcus aureus | 32 | Comparable to Vancomycin |
| Escherichia coli | 16 | Comparable to Ciprofloxacin |
These findings underscore the potential of this compound as an antimicrobial agent .
Case Study 2: Anticancer Activity
A separate study focused on the anticancer effects of this compound on MCF-7 cells. The results showed:
| Treatment Concentration (µM) | % Cell Viability |
|---|---|
| 10 | 85 |
| 25 | 70 |
| 50 | 45 |
The compound demonstrated dose-dependent cytotoxicity, indicating its potential as a therapeutic agent in cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
